Cas no 1424305-15-6 (N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide)
![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1424305-15-6x500.png)
N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1424305-15-6
- AKOS033318698
- EN300-26680940
- N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide
- Z1411151910
-
- インチ: 1S/C14H11Cl2N3O3/c1-19(6-5-17)14(20)12-7-9(22-18-12)8-21-13-10(15)3-2-4-11(13)16/h2-4,7H,6,8H2,1H3
- InChIKey: MZSXFWAXHKFSDJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1OCC1=CC(C(N(C)CC#N)=O)=NO1)Cl
計算された属性
- せいみつぶんしりょう: 339.0177466g/mol
- どういたいしつりょう: 339.0177466g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 432
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 79.4Ų
N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26680940-0.05g |
N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide |
1424305-15-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamideに関する追加情報
Comprehensive Overview of N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide (CAS No. 1424305-15-6)
N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide (CAS No. 1424305-15-6) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This molecule features a unique combination of functional groups, including a cyanomethyl moiety, a dichlorophenoxy unit, and a 1,2-oxazole ring, which contribute to its potential applications. The compound's structural complexity and reactivity make it a subject of interest for researchers exploring novel bioactive molecules.
The 1,2-oxazole core, also known as isoxazole, is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. This scaffold is widely recognized for its presence in pharmaceuticals and agrochemicals due to its ability to mimic biological motifs and enhance metabolic stability. The incorporation of the dichlorophenoxy group further augments the compound's potential utility, as this moiety is often associated with herbicidal and pesticidal activities. Meanwhile, the cyanomethyl substituent introduces additional reactivity, enabling further derivatization for tailored applications.
In recent years, the demand for heterocyclic compounds with multifunctional properties has surged, driven by advancements in drug discovery and crop protection. Researchers are particularly interested in molecules like N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide due to their potential to address challenges such as pesticide resistance and the need for eco-friendly alternatives. The compound's CAS No. 1424305-15-6 serves as a critical identifier in scientific databases, facilitating streamlined research and development efforts.
The synthesis of N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. These processes require precise control of reaction conditions to ensure high yield and purity. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to characterize the compound and confirm its structural integrity. Such rigorous quality control is essential for applications in sensitive fields like pharmaceuticals.
From a pharmacological perspective, the 1,2-oxazole-3-carboxamide framework has been explored for its potential as a kinase inhibitor or antimicrobial agent. While specific studies on CAS No. 1424305-15-6 are limited, analogous compounds have demonstrated promising bioactivity, prompting further investigation. The agrochemical sector also values such structures for their potential to develop next-generation crop protection agents with improved efficacy and environmental profiles.
Environmental and regulatory considerations are paramount when working with dichlorophenoxy-containing compounds. Researchers must evaluate the ecological impact and biodegradability of such molecules to align with global sustainability goals. The integration of green chemistry principles in the synthesis and application of N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide is an emerging focus area, reflecting broader industry trends.
In summary, N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide (CAS No. 1424305-15-6) represents a versatile and intriguing compound with cross-disciplinary relevance. Its structural features and potential applications make it a valuable subject for ongoing research, particularly in the context of drug discovery and agrochemical innovation. As scientific understanding evolves, this molecule may play a pivotal role in addressing some of the most pressing challenges in these fields.
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